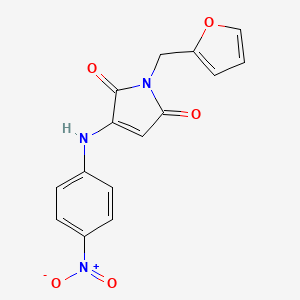

2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole compounds often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Various synthetic approaches have been developed over the years . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazole derivatives, closely related to 2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide, have been studied for their corrosion inhibiting effects on steel in acidic solutions. These compounds, through experimental and theoretical studies, have shown promising results in protecting steel against corrosion, highlighting their potential as effective corrosion inhibitors. Their mechanism involves adsorption onto the metal surface, providing a protective layer against corrosive agents. Such findings suggest the utility of benzothiazole derivatives in industrial applications where corrosion resistance is crucial (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Research on benzothiazole derivatives has also uncovered their potential in medical applications, particularly in antimicrobial, anti-inflammatory, and psychotropic activities. New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial action. These properties suggest their potential use in developing new therapeutic agents for treating various diseases (Zablotskaya et al., 2013).

Antitumor Activities

The antitumor potential of benzothiazole derivatives has been explored through the synthesis and evaluation of novel compounds. Certain derivatives have shown cytostatic activities against various human cancer cell lines, including cervical, breast, colon, and laryngeal carcinoma, indicating their potential as antitumor agents. This research opens pathways for the development of new cancer therapies based on benzothiazole chemistry (Racané et al., 2006).

Tumor Hypoxia Markers

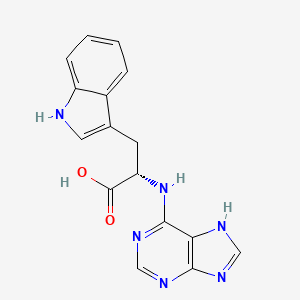

Benzothiazole derivatives have been investigated for their role as tumor hypoxia markers. Through the synthesis and in vitro and in vivo evaluation of radioiodinated nitroimidazole analogues, certain compounds have shown promise in accumulating in hypoxic tumor cells, offering a potential tool for diagnosing and understanding tumor hypoxia (Li et al., 2005).

Cerebral Ischemia Markers

In the context of cerebral ischemia, radioiodinated benzothiazole derivatives have been studied for their potential as noninvasive markers. These compounds have demonstrated specific localization in cerebral ischemic tissue in animal models, suggesting their applicability in the early detection and management of stroke and related conditions (Chu et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-12(2,3)10(16)14-11-13-8-5-4-7(15(17)18)6-9(8)19-11/h4-6H,1-3H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDLNMPYTTYXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[(furan-2-yl)methyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2766613.png)

![3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile](/img/structure/B2766620.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2766621.png)

![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2766628.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2766630.png)

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2766631.png)